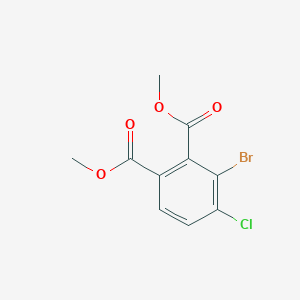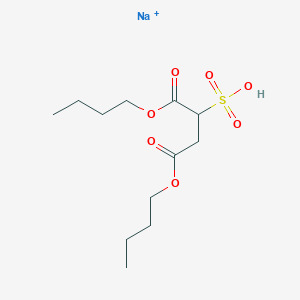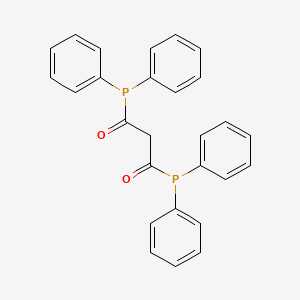![molecular formula C10H11N3O2 B14130157 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-76-1](/img/structure/B14130157.png)
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with glycine in the presence of polyphosphoric acid, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Major products formed from these reactions include various substituted oxadiazole derivatives.
科学的研究の応用
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
類似化合物との比較
1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
1-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine: This compound has a similar structure but with a methoxy group at the para position, which may result in different chemical and biological properties.
1-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-2-yl]methanamine: This regioisomer has the oxadiazole ring in a different arrangement, affecting its reactivity and applications.
3-Methoxybenzylamine: While not an oxadiazole, this compound shares the methoxyphenyl group and can be used as a precursor in the synthesis of oxadiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
944897-76-1 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3 |
InChIキー |
FSBHKQJNKXAUCI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)




![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)






